

Spectroscopic Characterization of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 2-(3-hydroxyphenyl)acetate	
Cat. No.:	B156774	Get Quote

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is an organic compound of interest in various fields, including synthetic chemistry and drug discovery. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for methyl 2-(3-hydroxyphenyl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in public databases, this document presents predicted data based on the analysis of its structural features and comparison with its isomers.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for **methyl 2-(3-hydroxyphenyl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons of the ester group, and the hydroxyl proton.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5 (broad s)	Singlet	1H	Ar-OH
~7.1-7.2 (t)	Triplet	1H	Ar-H
~6.7-6.8 (m)	Multiplet	3H	Ar-H
~3.7 (s)	Singlet	2H	-CH ₂ -
~3.6 (s)	Singlet	3H	-OCH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)	Assignment
~172	C=O (Ester)
~157	Ar-C-OH
~136	Ar-C-CH ₂
~130	Ar-C-H
~120	Ar-C-H
~116	Ar-C-H
~114	Ar-C-H
~52	-OCH₃
~41	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch (Phenol)
~3050	C-H stretch (Aromatic)
~2950	C-H stretch (Aliphatic)
~1730	C=O stretch (Ester)
~1600, ~1480	C=C stretch (Aromatic)
~1250	C-O stretch (Ester/Phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Interpretation
166	[M] ⁺ (Molecular Ion)
107	[M - COOCH₃] ⁺
77	[C ₆ H ₅]+

Experimental Protocols

While specific experimental protocols for **methyl 2-(3-hydroxyphenyl)acetate** are not available, the following are general methodologies for obtaining the spectroscopic data.[1]

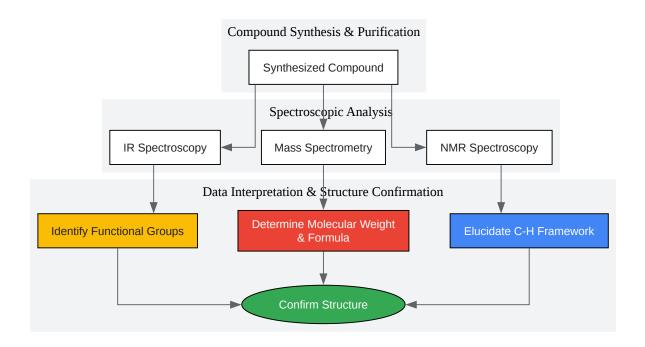
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
 [1]

• Data Processing: Process the raw data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.[1]

Infrared (IR) Spectroscopy[1]

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).[1]
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[1]
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[1]


Mass Spectrometry (MS)[1]

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole, time-of-flight).[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like **methyl 2-(3-hydroxyphenyl)acetate**.[1]

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156774#spectroscopic-data-nmr-ir-ms-of-methyl-2-3-hydroxyphenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com